molecular formula C23H21ClN4O2 B2694965 N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251579-94-8

N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B2694965
CAS No.: 1251579-94-8
M. Wt: 420.9
InChI Key: DTSNLIBXRKKBOI-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3, a phenyl group at position 7, and an acetamide side chain at position 5 linked to a 5-chloro-2-methylphenyl group. The pyrrolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or nucleotide mimicry . The acetamide moiety and aromatic substituents likely enhance target binding and modulate physicochemical properties such as lipophilicity and solubility.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-3-27-14-25-21-18(16-7-5-4-6-8-16)12-28(22(21)23(27)30)13-20(29)26-19-11-17(24)10-9-15(19)2/h4-12,14H,3,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSNLIBXRKKBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C23H20ClN3O2S
  • Molecular Weight: 470.0 g/mol
  • CAS Number: 1040662-62-1

The compound features a thieno[3,2-d]pyrimidine core, which is recognized for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core: This step is critical for establishing the biological activity of the compound.
  • Introduction of Functional Groups: The acetamide moiety and other substituents are added to enhance solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation: The compound may bind to receptors that regulate cellular processes such as apoptosis and immune response.

Therapeutic Potential

Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl) have shown promising results in various therapeutic areas:

  • Anti-cancer Activity:
    • Compounds with a thieno[3,2-d]pyrimidine structure have demonstrated antiproliferative effects against several cancer cell lines by inhibiting EZH2, an important enzyme in cancer progression .
    • A study reported that derivatives exhibited significant cytotoxicity against leukemia and solid tumor cell lines .
  • Anti-inflammatory Effects:
    • The sulfonamide group present in the compound is known for its anti-inflammatory properties. In vitro assays have shown that it can reduce levels of pro-inflammatory cytokines such as IL-6 .
    • Molecular docking studies suggest favorable binding interactions with cyclooxygenase enzymes (COX), indicating potential as a selective COX inhibitor .

Data Summary

Activity Effect Reference
Anti-cancerInhibits EZH2; cytotoxicity
Anti-inflammatoryReduces IL-6 levels
Enzyme inhibitionPotential COX inhibitor

Case Studies

  • Study on Cytotoxicity:
    A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives, including N-(5-chloro-2-methylphenyl)-2-(3-ethyl). Results indicated significant inhibition of cell viability in cancer cell lines with IC50 values in the low micromolar range.
  • Inflammation Model:
    In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers compared to controls, supporting its potential use in inflammatory disorders .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds containing pyrrolo[3,2-d]pyrimidine structures exhibit significant biological activities, particularly as potential anti-cancer agents. For instance:

  • Mechanism of Action : The compound may inhibit EZH2 (enhancer of zeste homolog 2), an enzyme implicated in cancer progression. Studies have shown that derivatives can demonstrate antiproliferative effects against various cancer cell lines, including breast and lung cancer cells.
  • Case Studies : In vitro studies have demonstrated that related compounds can significantly reduce cell viability in cancer cell lines with IC50 values ranging from 27.7 to 39.2 µM for specific derivatives .

2. Anti-inflammatory Activity

The presence of the sulfonamide group in the compound suggests potential anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Mediators : Compounds similar to N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. Some derivatives report IC50 values comparable to established anti-inflammatory drugs like celecoxib.

3. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity due to the presence of specific functional groups known for their interaction with microbial targets. The sulfonamide group is particularly noted for its antimicrobial properties.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name / Identifier Core Heterocycle Key Substituents Melting Point (°C) Notable Features
Target Compound Pyrrolo[3,2-d]pyrimidin-4-one 3-Ethyl, 7-phenyl, 5-(N-(5-chloro-2-methylphenyl)acetamide) Not reported High lipophilicity due to chloro and methyl groups; potential H-bond donor/acceptor sites
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno[2,3-d]pyrimidin-4-one 7-Methyl, 2-phenylamino, 3-acetamide 143–145 Lower steric bulk; sulfur atom may influence electronic properties
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide () Pyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl, 5-(N-(5-chloro-2-methylphenyl)acetamide) Not reported Pyrazole ring introduces additional N-atom; possible altered binding kinetics
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Pyrrolo[3,2-d]pyrimidin-4-one 3-(4-Chlorophenyl), 2-dipentylamino, 7-carboxylate Not reported Ester group increases hydrophobicity; dipentylamine may enhance membrane permeability
N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)...pyrrolo[3,2-d]pyrimidin-5-yl)phenyl)thiazol-2-yl)acetamide () Pyrrolo[3,2-d]pyrimidin-4-one 6-Chloro, 3-(3-methoxy-2-methylphenyl), thiazole-linked acetamide Not reported Thiazole moiety adds rigidity and π-stacking potential; methoxy group modulates solubility

Hydrogen Bonding and Crystallography

  • The acetamide group in the target compound serves as a hydrogen bond donor (N–H) and acceptor (C=O), critical for target interactions. This feature is shared with analogs in and .
  • Crystallographic data in (using SHELX software) highlights the importance of intermolecular interactions in stabilizing the pyrrolo-pyrimidine core .

Pharmacological Implications

  • Kinase Inhibition : Pyrazolo-pyrimidines () and pyrrolo-pyrimidines () are common in kinase inhibitors (e.g., JAK/STAT, EGFR) .
  • Metabolic Stability : Fluorinated analogs () demonstrate enhanced stability, suggesting that the target’s chloro and methyl groups may similarly resist oxidative metabolism .

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